Cas no 1414958-21-6 (1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid)

1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Thiazol-2-yl-cyclopropanecarboxylic acid
- SB33380
- 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid
-
- MDL: MFCD22689364
- インチ: 1S/C7H7NO2S/c9-6(10)7(1-2-7)5-8-3-4-11-5/h3-4H,1-2H2,(H,9,10)
- InChIKey: ULMHLCGGMJTYML-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1C1(C(=O)O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 191
- トポロジー分子極性表面積: 78.4
- 疎水性パラメータ計算基準値(XlogP): 0.8
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB529978-250mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid; . |
1414958-21-6 | 250mg |
€816.30 | 2025-02-16 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0410-250mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid |
1414958-21-6 | 96% | 250mg |
¥5228.88 | 2025-02-20 | |
Enamine | EN300-1850628-0.05g |
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
1414958-21-6 | 95% | 0.05g |
$344.0 | 2023-11-13 | |
abcr | AB529978-250 mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid; . |
1414958-21-6 | 250MG |
€857.00 | 2023-02-01 | ||
Enamine | EN300-1850628-10.0g |
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
1414958-21-6 | 95% | 10g |
$6390.0 | 2023-06-02 | |
eNovation Chemicals LLC | D971760-500mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid |
1414958-21-6 | 95% | 500mg |
$940 | 2024-07-28 | |
abcr | AB529978-100mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid; . |
1414958-21-6 | 100mg |
€519.50 | 2025-02-16 | ||
A2B Chem LLC | AE60766-250mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid |
1414958-21-6 | 95% | 250mg |
$809.00 | 2024-04-20 | |
Enamine | EN300-1850628-10g |
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid |
1414958-21-6 | 95% | 10g |
$6390.0 | 2023-11-13 | |
1PlusChem | 1P009W5A-500mg |
1-Thiazol-2-yl-cyclopropanecarboxylic acid |
1414958-21-6 | 95% | 500mg |
$1494.00 | 2024-06-21 |
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid 関連文献
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1414958-21-6)
1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique scaffold and potential biological activities. With the CAS number 1414958-21-6, this molecule represents a fusion of heterocyclic chemistry and cyclopropane moieties, which are known for their ability to enhance molecular rigidity and interact with biological targets in novel ways. The presence of a thiazole ring, a well-documented pharmacophore in drug discovery, further underscores the compound's relevance in developing therapeutic agents.
The thiazole core is a sulfur-containing heterocycle that is widely prevalent in natural products and pharmacologically active compounds. Its ability to engage with various biological receptors and enzymes makes it a cornerstone in medicinal chemistry. In 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid, the thiazole moiety is linked to a cyclopropane ring, which is another structural feature known for its bioisosteric properties. This combination not only introduces spatial constraints but also allows for diverse interactions with biological systems, making it a promising candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with high precision. The cyclopropane ring in 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid can serve as a key pharmacophoric element, facilitating optimal positioning within active sites of target proteins or enzymes. This structural feature has been exploited in the design of molecules targeting various diseases, including inflammatory disorders and infectious diseases.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The versatility of the thiazole-cyclopropane scaffold allows for modifications at multiple positions, enabling the synthesis of derivatives with tailored biological activities. For instance, functionalization at the carboxylic acid group can yield esters or amides, which can be further explored for their pharmacological properties. Similarly, modifications at the thiazole ring can introduce additional substituents that enhance binding affinity or selectivity.
In the realm of drug discovery, 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid has been investigated for its potential role in modulating inflammatory pathways. Thiazole derivatives are known to exhibit anti-inflammatory effects by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The cyclopropane ring may further enhance these interactions by providing steric constraints that improve binding efficiency. Preliminary studies suggest that this compound may have significant therapeutic potential in conditions characterized by excessive inflammation.
The synthesis of 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid presents an interesting challenge due to the need to integrate two distinct heterocyclic systems into a single molecule. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and cross-coupling techniques, have made it possible to construct complex scaffolds more efficiently. These innovations have not only streamlined the synthesis of this compound but also opened up new avenues for exploring related molecules.
From a computational perspective, virtual screening and structure-based drug design have been instrumental in identifying promising candidates like 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid. By leveraging large databases of chemical structures and biological targets, researchers can rapidly assess the potential of this compound without resorting to extensive experimental screening. This approach has significantly reduced the time and cost associated with drug discovery while improving the success rate of lead identification.
The future prospects of 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid are promising, with ongoing research focused on elucidating its mechanism of action and exploring its potential applications in therapeutic settings. Collaborative efforts between synthetic chemists, biologists, and computational scientists are essential for translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in addressing unmet medical needs.
In conclusion, 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1414958-21-6) represents a fascinating example of how structural innovation can lead to novel pharmacological entities. Its unique combination of heterocyclic moieties and functional groups makes it a valuable asset in medicinal chemistry research. With continued investigation and development, thiazole-cyclopropane derivatives are poised to make significant contributions to drug discovery and development efforts worldwide.
1414958-21-6 (1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylic acid) 関連製品
- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)
- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 1806955-77-0(4-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetic acid)
- 2168403-78-7(Tert-Butyl 7-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate)
- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)
- 75626-17-4(2,5-Difluoroanisole)
